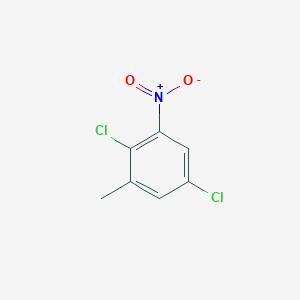

2,5-Dichloro-1-methyl-3-nitrobenzene

Description

Contextualization of Substituted Benzene (B151609) Chemistry and its Research Significance

Substituted benzene derivatives are foundational to modern chemical research and industry, serving as crucial intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The benzene ring's aromaticity and the diverse functionalities that can be introduced onto it allow for precise control over a molecule's electronic and steric properties. The nature and position of these substituents profoundly influence the reactivity and regioselectivity of subsequent chemical transformations. researchgate.netnih.gov For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. researchgate.netnih.gov This interplay of substituent effects is a cornerstone of organic synthesis, enabling the strategic construction of complex molecular architectures. chemicalbook.com The study of substituted benzenes continues to be a vibrant area of research, with ongoing efforts to develop novel synthetic methodologies and to understand the subtle electronic interactions that govern their reactivity. google.com

Overview of Dichloronitrotoluenes within Contemporary Organic Synthesis

Dichloronitrotoluenes are a class of substituted benzene compounds that feature two chlorine atoms, a nitro group, and a methyl group attached to the benzene ring. These compounds are valuable intermediates in organic synthesis, primarily due to the presence of multiple reactive sites. sigmaaldrich.comprepchem.com The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, it also activates the ring for nucleophilic aromatic substitution, allowing for the displacement of the chlorine atoms by various nucleophiles. aobchem.com

The synthesis of dichloronitrotoluenes typically involves the nitration of a corresponding dichlorotoluene isomer. prepchem.com The specific isomer obtained depends on the starting material and the reaction conditions. For example, the nitration of 2,4-dichlorotoluene (B165549) with fuming nitric acid yields 2,4-dichloro-5-nitrotoluene. prepchem.com The reaction conditions, such as temperature and the choice of nitrating agent, are crucial for controlling the regioselectivity of the nitration and minimizing the formation of unwanted byproducts. nih.gov The resulting dichloronitrotoluene can then be used as a building block for more complex molecules through reactions such as the reduction of the nitro group to an amine or nucleophilic substitution of the chlorine atoms. sigmaaldrich.com

Specific Focus on 2,5-Dichloro-1-methyl-3-nitrobenzene: Structural Attributes and Potential Research Avenues

This compound, identified by the CAS number 1807182-52-0, is a specific isomer within the dichloronitrotoluene family. nih.gov Its structure consists of a benzene ring substituted with a methyl group at position 1, chlorine atoms at positions 2 and 5, and a nitro group at position 3. This particular arrangement of substituents imparts a unique set of electronic and steric properties to the molecule.

Structural Attributes:

Potential Research Avenues:

The unique substitution pattern of this compound opens up several potential avenues for research. Its electron-deficient nature makes it an interesting candidate for studying nucleophilic aromatic substitution reactions. Investigating the relative reactivity of the two chlorine atoms towards different nucleophiles could provide valuable insights into the directing effects of the methyl and nitro groups.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes this compound a potential precursor for the synthesis of novel substituted anilines, which are important intermediates in the pharmaceutical and dye industries. The presence of multiple halogen atoms also allows for its use in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of complex organic molecules. The specific regiochemistry of these reactions, dictated by the existing substituents, would be a key area of investigation.

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to present a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to the topics outlined in the preceding sections. This includes a contextualization of its place within substituted benzene chemistry, an overview of the synthetic utility of dichloronitrotoluenes, and a detailed examination of the structural features and potential research applications of this compound. The article will present available data in a clear and organized manner, including the use of interactive data tables, to provide a comprehensive resource for researchers interested in this specific compound and the broader class of halogenated nitro-substituted aromatics. Information regarding dosage, administration, and safety profiles is explicitly excluded from the scope of this article.

Interactive Data Tables

Below are data tables summarizing key information for this compound and a related compound for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1807182-52-0 | nih.gov |

| Molecular Formula | C₇H₅Cl₂NO₂ | nih.gov |

| Molecular Weight | 206.03 g/mol | sigmaaldrich.comrsc.org |

Table 2: Spectroscopic Data for Related Dichloronitrotoluene Isomers

| Compound | Spectroscopic Data (¹H NMR, CDCl₃) | Source |

| Methyl 3-chlorobenzoate | δ 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48 -7.45 (m, 1H), 7.38 – 7.30 (m, 1H), 3.89 (s, 3H) | |

| Methyl 3-nitrobenzoate | δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) | |

| 2,5-Dichloronitrobenzene | δ 7.887 (A), 7.51 (B) | chemicalbook.com |

Note: Specific spectroscopic data for this compound was not available in the reviewed literature. The data presented is for structurally related compounds to provide a general context.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGQODQPCMNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277636 | |

| Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807182-52-0 | |

| Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807182-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2,5 Dichloro 1 Methyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, especially those bearing electron-withdrawing substituents. wikipedia.orglibretexts.org This process typically involves a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

Reactivity Enhancement by Nitro Group Activation

The presence of a nitro group (-NO2) is crucial for activating the aromatic ring of 2,5-dichloro-1-methyl-3-nitrobenzene towards nucleophilic attack. nih.gov The strong electron-withdrawing nature of the nitro group deactivates the ring for electrophilic substitution but, conversely, makes it more susceptible to nucleophilic substitution. libretexts.orgnih.gov This is because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. quora.com In the case of this compound, the nitro group is ortho and para to the two chlorine atoms, enhancing their potential as leaving groups.

Stereoelectronic Effects on Leaving Group Departure (Chlorine)

The departure of a leaving group in an SNAr reaction is influenced by stereoelectronic factors. For a nucleophilic substitution to occur on an aromatic ring, the incoming nucleophile adds to the electron-deficient aryl halide, forming the resonance-stabilized, negatively charged Meisenheimer complex. libretexts.org The subsequent elimination of the halide ion restores the aromatic system. libretexts.org The stability of the leaving group as an anion is a significant factor. Chlorine, being a halogen, is a good leaving group as it can readily accommodate a negative charge to form a stable chloride ion.

In di-substituted compounds like this compound, the regioselectivity of the substitution—which of the two chlorine atoms is replaced—is determined by the combined electronic effects of the other substituents. The nitro group, being a strong activator, directs the nucleophilic attack to the ortho and para positions. libretexts.org In this molecule, both chlorine atoms are activated. The relative reactivity of each chlorine would depend on the specific nucleophile and reaction conditions.

Exploration of Various Nucleophiles (e.g., amines, alkoxides, thiolates)

A variety of nucleophiles can be employed in the SNAr reactions of activated aryl halides. Common examples include:

Amines: Primary and secondary amines are effective nucleophiles that can displace halides from activated aromatic rings to form substituted anilines.

Alkoxides: Alkoxide ions (RO-), such as methoxide (B1231860) (CH3O-) and ethoxide (C2H5O-), are strong nucleophiles that react with aryl halides to produce aryl ethers. For instance, 3,4-dichloro-1-nitrobenzene reacts with sodium methoxide to substitute the para-chloro group. chegg.com

Thiolates: Thiolate ions (RS-) are excellent nucleophiles and readily displace halides from activated aromatic rings to yield aryl thioethers.

The choice of nucleophile can influence the reaction rate and the final product. The reactivity of nucleophiles generally follows the order of their nucleophilicity, which can be affected by factors such as basicity, polarizability, and the solvent used.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. sci-hub.st This transformation can be achieved through various methods, including catalytic hydrogenation and chemoselective reduction techniques.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. sci-hub.st This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. google.com For example, 2,6-dichloro-3-nitrotoluene (B1661944) can be hydrogenated using platinum nanoparticles as a catalyst to form the corresponding amine. sigmaaldrich.com The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. google.com For instance, the hydrogenation of dinitrotoluene can be carried out using a platinum, palladium, or Raney nickel catalyst at temperatures between 20 to 100°C and pressures from atmospheric to 150 p.s.i.g. google.com

Table 1: Examples of Catalytic Hydrogenation of Nitroarenes

| Nitroarene | Catalyst | Product | Reference |

|---|---|---|---|

| 2,6-Dichloro-3-nitrotoluene | Platinum nanoparticles | 2,6-Dichloro-3-aminotoluene | sigmaaldrich.com |

| Dinitrotoluene | Platinum, Palladium, or Raney nickel | Toluenediamine | google.com |

| o-Nitrotoluene | Iron promoted mixed palladium-platinum | o-Toluidine | google.com |

This table is interactive. Click on the headers to sort.

Chemoselective Reduction Techniques for Aromatic Nitro Compounds

Chemoselective reduction involves the selective reduction of one functional group in the presence of other reducible groups. This is particularly important when dealing with multifunctional molecules like this compound, which contains reducible chloro groups. Various reagents and methods have been developed for the chemoselective reduction of nitro groups while preserving other sensitive functionalities. organic-chemistry.org

One common method involves the use of metal powders in acidic or neutral media. For example, iron powder in water can be used for the mild and efficient reduction of aromatic nitro groups. longdom.org Other methods include the use of:

Tin and concentrated HCl: A classic method for reducing nitroarenes to anilines. quora.com

Samarium(0) metal: In the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, this provides a mild and efficient electron-transfer method for chemoselective reduction. organic-chemistry.org

Tetrahydroxydiboron: This reagent, in combination with an organocatalyst like 4,4'-bipyridine, enables a metal-free and highly chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

HSiCl3 and a tertiary amine: This combination allows for a mild, metal-free reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org

The choice of the chemoselective reduction method depends on the specific substrate and the desired outcome, aiming to maximize the yield of the target amine while minimizing side reactions.

Table 2: Chemoselective Reduction Methods for Aromatic Nitro Compounds

| Reagent/Catalyst | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Iron powder in water | Substituted nitroarenes | Mild, selective, environmentally responsible | longdom.org |

| Samarium(0) metal / 1,1'-dioctyl-4,4'-bipyridinium dibromide | Aromatic nitro compounds | Mild, efficient, good functional group tolerance | organic-chemistry.org |

| Tetrahydroxydiboron / 4,4'-bipyridine | Aromatic nitro compounds | Metal-free, highly chemoselective, rapid reaction | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Intermediate Reduction Products and Mechanisms (e.g., nitroso, hydroxylamine (B1172632) derivatives)

The reduction of the nitro group in aromatic compounds like this compound is a stepwise process that does not directly yield the corresponding amine. Instead, it proceeds through several well-defined intermediates. The specific products and the efficiency of the reduction depend on the choice of reducing agent and reaction conditions. The generally accepted pathway involves the sequential formation of nitroso and hydroxylamine derivatives before the final amine is produced. acs.org

The initial step in the reduction of a nitroarene (Ar-NO₂) is its conversion to a nitrosoarene (Ar-N=O). acs.org This is a two-electron reduction. Subsequently, the nitroso intermediate undergoes further reduction to form an N-arylhydroxylamine (Ar-NHOH). acs.orgnih.gov This step also involves a two-electron transfer. Finally, the hydroxylamine derivative is reduced to the corresponding aniline (B41778) (Ar-NH₂).

For instance, studies on the reduction of various nitroarenes have consistently identified these intermediates. The catalytic reduction of nitrobenzene (B124822), a model substrate, has been shown to proceed via the formation of N-phenylhydroxylamine. researchgate.net Similarly, in the microbial degradation of 4-nitrotoluene (B166481), 4-hydroxylaminotoluene was confirmed as the initial metabolite in the degradative pathway. nih.gov The use of specific reagents can sometimes allow for the isolation of these intermediates. For example, N-arylhydroxylamines have been prepared in high yields from the corresponding nitroarenes using a Zinc/Ammonium (B1175870) Formate system. researchgate.net

The reaction between aromatic nitro compounds and hydroxylamines in alkaline solutions can lead to the formation of azoxy compounds, which arise from the dimerization of an intermediate radical-anion (ArNO·)⁻ formed from the nitroso compound. rsc.org In the reduction of 2,5-dichloronitrobenzene with magnesium and methyl alcohol, the corresponding azoxy compound, 2,2',5,5'-tetrachloroazoxybenzene, was formed, indicating the presence of nitroso and hydroxylamine-like intermediates. sciencemadness.org

| Reaction Step | Intermediate Class | General Structure | Example from Related Compounds |

|---|---|---|---|

| Initial Reduction | Nitrosoarene | Ar-N=O | Nitrosobenzene nih.gov |

| Secondary Reduction | N-Arylhydroxylamine | Ar-NHOH | N-Phenylhydroxylamine researchgate.netmdpi.com, 4-Hydroxylaminotoluene nih.gov |

| Intermediate Condensation/Dimerization | Azoxy Compound | Ar-N=N(O)-Ar | 2,2',5,5'-Tetrachloroazoxybenzene sciencemadness.org |

Electrophilic Aromatic Substitution (EAS) Reactivity

The susceptibility of the this compound ring to electrophilic attack, and the position at which substitution occurs, is governed by the cumulative electronic effects of the existing substituents: two chlorine atoms, a methyl group, and a nitro group.

The directing effect of each substituent determines the regiochemistry of subsequent electrophilic aromatic substitution (EAS) reactions. lumenlearning.comlongdom.org

Chlorine (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and slows the rate of EAS compared to benzene (B151609). lumenlearning.comopenstax.org However, they are ortho-, para-directors because the lone pair electrons on the halogen can be donated via resonance, which helps to stabilize the positive charge in the arenium ion intermediate formed during ortho and para attack. openstax.orglibretexts.org

Methyl (-CH₃): Alkyl groups like methyl are activating and ortho-, para-directing. pressbooks.pubchemguide.co.uk They activate the ring through an electron-donating inductive effect and hyperconjugation, increasing the electron density of the ring and stabilizing the arenium ion intermediate. The nitration of toluene (B28343), for example, yields primarily a mixture of ortho- and para-nitrotoluene. masterorganicchemistry.com

Nitro (-NO₂): The nitro group is a powerful deactivating group and a meta-director. pressbooks.pubyoutube.com It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring much less reactive towards electrophiles. lumenlearning.comopenstax.org This deactivation is particularly pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures. Consequently, electrophilic attack is directed to the meta position by default. libretexts.orgyoutube.com

In this compound, the positions open for substitution are C4 and C6. The directing effects of the substituents are as follows:

-CH₃ at C1: Directs ortho (C2, C6) and para (C4).

-NO₂ at C3: Directs meta (C1, C5 - already substituted, and C4, C6 relative to its own position, but this is less influential than its deactivating nature).

-Cl at C2: Directs ortho (C1, C3 - already substituted) and para (C5 - already substituted).

-Cl at C5: Directs ortho (C4, C6) and para (C2 - already substituted).

| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Positions on Parent Ring |

|---|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating (Weak) | Ortho, Para | C2, C4, C6 |

| Nitro (-NO₂) | C3 | Deactivating (Strong) | Meta | C5 |

| Chlorine (-Cl) | C2 | Deactivating (Weak) | Ortho, Para | C1, C3, C5 |

| Chlorine (-Cl) | C5 | Deactivating (Weak) | Ortho, Para | C2, C4, C6 |

Given the substitution pattern of this compound, the two available positions for electrophilic attack are C4 and C6. The directing influences of the existing groups create a competitive scenario.

Attack at C4: This position is para to the activating methyl group and ortho to the deactivating chlorine at C5.

Attack at C6: This position is ortho to the activating methyl group and ortho to the deactivating chlorine at C5.

The methyl group activates both positions, while the chlorine at C5 also directs to both. However, steric hindrance from the adjacent methyl group at C1 might disfavor substitution at the C6 position compared to the C4 position. pressbooks.pub The powerful deactivation of the entire ring by the nitro group and the two chloro atoms means that forcing conditions (e.g., high temperature, strong acid catalysts) would be required for any EAS reaction to proceed. masterorganicchemistry.comyoutube.com Under such conditions, the likelihood of side reactions, such as oxidation of the methyl group or decomposition, increases. The primary products would be a mixture of the 4- and 6-substituted isomers, with the 4-substituted product likely predominating due to reduced steric hindrance.

Reactions Involving the Methyl Group (e.g., Side-Chain Halogenation, Oxidation)

The methyl group attached to the aromatic ring can undergo reactions independently of the ring itself, primarily through free-radical pathways or oxidation.

Side-Chain Halogenation: The substitution of hydrogen atoms on the methyl group with halogens (e.g., chlorine or bromine) typically occurs under free-radical conditions, which are initiated by UV light or radical initiators, and in the absence of a Lewis acid catalyst. chemguide.co.uk In contrast, electrophilic ring halogenation requires a Lewis acid catalyst and the absence of UV light. chemguide.co.uk For this compound, reaction with Cl₂ under UV irradiation would be expected to produce a mixture of (2,5-dichloro-3-nitrophenyl)methyl chloride, (2,5-dichloro-3-nitrophenyl)dichloromethane, and (2,5-dichloro-3-nitrophenyl)trichloromethane.

Oxidation: The methyl group can be oxidized to a carboxyl group (-COOH). This transformation is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. In studies of microbial degradation of nitrotoluenes, the oxidation of the methyl group is a known pathway. For example, some bacteria convert 4-nitrotoluene into 4-nitrobenzoic acid. researchgate.net Similarly, chemical oxidation of this compound with a potent oxidizing agent would be expected to yield 2,5-dichloro-3-nitrobenzoic acid.

Thermal Stability and Decomposition Pathways

Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, often with the release of gaseous products. The thermal stability of this compound is influenced by the presence of the nitro group, which is an energy-rich functionality.

Upon heating, nitroaromatic compounds can decompose, sometimes explosively. Studies on related compounds provide insight into the likely decomposition pathways. For example, dichloronitrobenzenes are known to decompose on contact with hot surfaces or flames, producing toxic and corrosive fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl). inchem.org The thermal decomposition of liquid α-nitrotoluene, a structural analog, yields a complex mixture of products including benzaldehyde, benzonitrile, oxides of nitrogen, and water. rsc.org

Therefore, the thermal decomposition of this compound is expected to be an exothermic process initiated by the cleavage of the C-NO₂ bond. The subsequent reactions of the resulting radicals would lead to a variety of products. The presence of chlorine atoms would likely result in the formation of hydrogen chloride (HCl) and other chlorinated organic fragments in the decomposition products, in addition to nitrogen oxides, water, and carbon oxides.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 1 Methyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one- and two-dimensional NMR spectra allows for the precise mapping of substituent positions on the benzene (B151609) ring.

The substitution pattern of 2,5-Dichloro-1-methyl-3-nitrobenzene (C₇H₅Cl₂NO₂) dictates a unique set of signals in both ¹H and ¹³C-NMR spectra. The aromatic region of the ¹H-NMR spectrum is expected to show two distinct signals for the two remaining protons on the ring (H-4 and H-6). The methyl group will present as a singlet.

The chemical shifts are governed by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (a shift to a higher ppm value) of nearby protons, particularly those ortho and para to it. The chlorine atoms are also electron-withdrawing via induction but can donate electron density through resonance. The methyl group is weakly electron-donating.

In the case of this compound, the proton at the C-6 position is ortho to a chlorine atom and para to the nitro group, leading to substantial deshielding. The proton at the C-4 position is situated between the nitro and a chlorine substituent, also experiencing a strong deshielding effect. The methyl group protons are shielded relative to the aromatic protons and will appear at a characteristic upfield chemical shift.

The ¹³C-NMR spectrum is expected to display seven unique signals, corresponding to the seven carbon atoms in the molecule, as there is no molecular symmetry. This includes four quaternary carbons (C-1, C-2, C-3, C-5), two methine carbons (C-4, C-6), and one methyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents. Carbons bearing the electronegative chloro and nitro groups (C-2, C-3, C-5) will be shifted downfield. The carbon attached to the methyl group (C-1) will also be observed in the aromatic region. The methyl carbon itself will appear at a characteristic high-field position. acs.org

Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-4 or H-6) | ~7.8 - 8.2 | Doublet |

| Ar-H (H-4 or H-6) | ~7.5 - 7.9 | Doublet |

Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-CH₃ (C-1) | ~138 - 142 | Quaternary |

| C-Cl (C-2) | ~133 - 136 | Quaternary |

| C-NO₂ (C-3) | ~148 - 152 | Quaternary |

| C-H (C-4) | ~125 - 129 | Methine |

| C-Cl (C-5) | ~130 - 134 | Quaternary |

| C-H (C-6) | ~128 - 132 | Methine |

Note: Predicted values are estimates based on substituent effects observed in related molecules like 2,5-dichloronitrobenzene, 3-nitrotoluene, and 4-chloro-3-nitrotoluene. chemicalbook.comspectrabase.comchemicalbook.comoc-praktikum.dechemicalbook.com

While 1D NMR provides information on the chemical environment and count of protons and carbons, 2D NMR experiments are indispensable for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the two aromatic protons at C-4 and C-6, confirming their adjacent (ortho) relationship, which is not the case here. Rather, it would confirm the absence of coupling between them and other protons, helping to piece together the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to the methyl ¹³C signal, the H-4 signal to the C-4 signal, and the H-6 signal to the C-6 signal. This allows for the unambiguous assignment of the chemical shifts for the protonated carbons.

Correlations from the methyl protons (-CH₃) to the quaternary carbon C-1, as well as to the adjacent carbons C-2 and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.

Collectively, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the 1, 2, 3, and 5 positions of the methyl, chloro, nitro, and second chloro groups, respectively.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to its various functional groups.

Nitro (NO₂) Group: The nitro group has two characteristic high-intensity stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1520-1560 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found in the 1345-1385 cm⁻¹ range. nih.gov These are often strong bands in the IR spectrum.

Chloro (C-Cl) Group: The C-Cl stretching vibrations for aryl chlorides typically appear in the 1000-1150 cm⁻¹ region. Due to the presence of two chlorine atoms, multiple bands in this region may be observed. Bending modes occur at lower frequencies.

Methyl (CH₃) Group: The methyl group gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2870-2960 cm⁻¹). Asymmetric and symmetric bending vibrations are also expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring (skeletal vibrations) appear in the 1400-1600 cm⁻¹ region. The pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region, as well as C-H out-of-plane bending bands below 900 cm⁻¹, can also provide information about the substitution pattern. amazonaws.com

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Methyl C-H Stretch | 2870 - 2980 | IR, Raman |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| NO₂ Symmetric Stretch | 1345 - 1385 | IR (Strong) |

| Methyl C-H Bend | 1375 - 1460 | IR |

| C-Cl Stretch | 1000 - 1150 | IR, Raman |

Note: These are general ranges and the exact positions can be influenced by the electronic and steric interactions between the substituents. Data is inferred from studies on related nitroaromatic and halogenated compounds. chemicalbook.comnist.govnist.gov

For a substituted benzene ring, the main conformational flexibility arises from the rotation of its substituents, such as the methyl and nitro groups. While the benzene ring itself is rigid, the orientation of the NO₂ group relative to the plane of the ring can be influenced by steric hindrance from the adjacent chloro and methyl groups.

Low-frequency vibrational modes (< 400 cm⁻¹), which correspond to whole-molecule torsional and bending motions, are particularly sensitive to conformational changes. nih.gov Raman spectroscopy is often more effective than FT-IR for observing these low-frequency modes. youtube.com By analyzing the Raman spectrum in this region, it may be possible to gain insights into the preferred rotational conformation (e.g., the dihedral angle of the C-N bond relative to the ring). However, without specific experimental studies or high-level computational analysis for this exact molecule, such an analysis remains speculative. The steric crowding from the substituents at positions 1, 2, and 3 likely restricts the free rotation of the nitro group, locking it into a specific, energetically favorable conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

The molecular formula of this compound is C₇H₅Cl₂NO₂. The nominal molecular weight is 205 g/mol . However, the key feature in the mass spectrum will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a cluster of peaks:

M+ (containing two ³⁵Cl atoms)

[M+2]+ (containing one ³⁵Cl and one ³⁷Cl)

[M+4]+ (containing two ³⁷Cl atoms)

The relative intensity of these peaks is expected to be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule.

Upon electron ionization, the molecular ion will undergo fragmentation. The fragmentation pathways are predictable based on the stability of the resulting ions and neutral fragments. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group and related fragments.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺ | Molecular Ion (M⁺) cluster |

| 188/190/192 | [C₇H₅Cl₂O]⁺ | Loss of -NO |

| 175/177/179 | [C₇H₅Cl₂]⁺ | Loss of -NO₂ |

| 159/161/163 | [C₇H₂Cl₂]⁺ | Loss of -NO₂ and -H from methyl |

| 140 | [C₆H₂Cl]⁺ | Loss of -NO₂, -Cl and -CH₃ |

Note: The m/z values correspond to the ion containing only ³⁵Cl isotopes. Each fragment containing chlorine will exhibit an isotopic pattern. Fragmentation is predicted based on common pathways for similar structures. nist.govchemicalbook.commiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C7H5Cl2NO2, the theoretical exact mass can be calculated. aobchem.com

While specific experimental HRMS data for this compound is not publicly available, the exact mass for its isomer, 1,5-dichloro-3-methyl-2-nitrobenzene (B187763), which shares the same molecular formula, has been reported. nih.gov This provides a highly accurate reference for the expected mass of the titular compound.

Table 1: Theoretical and Isomeric HRMS Data

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C7H5Cl2NO2 | 204.96973 |

Data for 1,5-dichloro-3-methyl-2-nitrobenzene is from PubChem. nih.gov

Fragmentation Patterns and Structural Information

In mass spectrometry, the fragmentation pattern provides a fingerprint of a molecule's structure. For this compound, the fragmentation in an electron ionization (EI) source would be expected to follow patterns characteristic of nitroaromatic compounds.

The molecular ion peak ([M]⁺) would be observed at m/z corresponding to its molecular weight. Key fragmentation pathways for nitrobenzene (B124822) derivatives typically involve the loss of the nitro group (NO₂) or parts of it. Expected fragmentation includes:

Loss of NO₂: A significant fragment would likely arise from the loss of the nitro group (a mass of 46 Da), leading to a [M-NO₂]⁺ ion.

Loss of NO: The loss of a nitric oxide radical (a mass of 30 Da) to form a [M-NO]⁺ ion is also a common fragmentation pathway for nitroaromatics.

Loss of Chlorine: Cleavage of the carbon-chlorine bond could result in the loss of a chlorine radical (³⁵Cl or ³⁷Cl), leading to [M-Cl]⁺ ions. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in characteristic isotopic peaks for chlorine-containing fragments.

Loss of Methyl Group: A fragment corresponding to the loss of the methyl group (CH₃, a mass of 15 Da) to form a [M-CH₃]⁺ ion is also plausible.

A comprehensive analysis of the fragmentation pattern would allow for the confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a crystal structure for this compound has not been reported. However, the analysis of crystal structures of its isomers can provide valuable insights into the likely molecular conformation and intermolecular interactions.

Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound in the solid state would be influenced by the steric and electronic effects of its substituents on the benzene ring. It is expected that the nitro group would be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent chloro and methyl groups.

For comparison, the crystal structure of a related isomer, 1-Chloro-2-methyl-4-nitrobenzene , reveals that the molecule is nearly planar, with the nitro group inclined at a dihedral angle of 6.2(3)° to the phenyl ring. In another isomer, 1-Chloro-2-methyl-3-nitrobenzene , the steric strain is more pronounced due to the adjacent chloro, methyl, and nitro groups, causing the nitro group's mean plane to be twisted away from the benzene ring's mean plane by 38.81(5)°. Given the substitution pattern in this compound, a significant dihedral angle between the nitro group and the benzene ring is anticipated.

Intermolecular interactions in the solid state would likely be dominated by weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Crystal Packing and Hydrogen Bonding Networks

The crystal packing of this compound would be dictated by the need to optimize intermolecular interactions, leading to an energetically favorable arrangement. In the absence of strong hydrogen bond donors, the crystal structure would likely be stabilized by a network of weaker interactions.

For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π-π contacts between adjacent benzene rings, along with C-H···O hydrogen bonds and close Cl···O contacts. It crystallizes in the monoclinic space group P2₁/n. The crystal data for this isomer is presented below.

Table 2: Crystal Data for the Isomer 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

This data pertains to an isomer and is presented for comparative purposes. nih.gov

It is plausible that this compound would exhibit similar packing motifs, driven by a combination of electrostatic interactions from the polar C-Cl and N-O bonds and van der Waals forces.

Computational and Theoretical Investigations of 2,5 Dichloro 1 Methyl 3 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. For 2,5-dichloro-1-methyl-3-nitrobenzene, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its most stable conformation. jocpr.com

The presence of a methyl group and two chlorine atoms ortho and para to a nitro group introduces significant electronic and steric effects. The bulky chlorine atoms and the nitro group will likely cause some out-of-plane distortion of the substituents to minimize steric hindrance. The strong electron-withdrawing nature of the nitro group and the chlorine atoms will pull electron density from the benzene (B151609) ring, influencing bond lengths and angles. The C-N bond is expected to be relatively short, and the C-C bonds within the aromatic ring will deviate slightly from the uniform length seen in unsubstituted benzene. A study on 2-chloro-5-nitrotoluene (B86962) showed C-C bond lengths in the ring ranging from 1.39 to 1.404 Å. jocpr.com

Table 1: Predicted Geometrical Parameters for this compound The following data is estimated based on theoretical principles and values from similar computed structures.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | ~1.48 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-C (Aromatic) Bond Length (Å) | ~1.39 - 1.41 |

| C-C (Methyl) Bond Length (Å) | ~1.51 |

| C-N-O Bond Angle (°) | ~118 |

| C-C-Cl Bond Angle (°) | ~120 |

| C-C-C (Ring) Bond Angle (°) | ~118 - 122 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a compound. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. For this compound, the electron-withdrawing nitro and chloro groups would cause the aromatic protons to be significantly deshielded, resulting in higher chemical shifts (downfield) in the ¹H NMR spectrum. The methyl group, being electron-donating, would have protons that are more shielded (upfield). Computational models can predict these shifts with a high degree of accuracy. nih.govconicet.gov.ar

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound The following data is estimated based on substituent effects and data from similar compounds.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H (at C4, C6) | 7.5 - 8.0 |

| Methyl H (on C1) | ~2.5 |

| Aromatic C (substituted) | 130 - 150 |

| Aromatic C (unsubstituted) | 125 - 135 |

| Methyl C | ~20 |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. Theoretical calculations can predict these frequencies, which correspond to specific functional groups. Key predicted vibrations for this molecule would include the strong asymmetric and symmetric stretches of the nitro group, C-Cl stretching modes, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl group. For instance, studies on 2-chloro-5-nitrotoluene provide a basis for these predictions. jocpr.com

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound The following data is estimated based on characteristic group frequencies and computational studies of similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1360 |

| C-H (Aromatic) Stretch | 3050 - 3150 |

| C-H (Methyl) Stretch | 2920 - 3000 |

| C-Cl Stretch | 700 - 850 |

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides deep insights into a molecule's reactivity.

HOMO-LUMO Energy Gaps and Their Relation to Reactivity

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 4: Estimated Molecular Orbital Energies for this compound The following data is estimated based on trends observed in computational studies of nitroaromatic compounds.

| Parameter | Estimated Value (eV) |

|---|---|

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -3.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) surface, or map, illustrates the charge distribution across a molecule. libretexts.org It is colored to show regions of negative potential (electron-rich, typically red) and positive potential (electron-poor, typically blue). wolfram.comwalisongo.ac.id

The ESP map of this compound would be highly informative. A strong negative potential (red/orange) would be localized on the oxygen atoms of the nitro group, identifying them as sites susceptible to electrophilic attack. Conversely, the aromatic ring, depleted of electron density by the nitro and chloro substituents, would exhibit a positive potential (blue/green). This electron deficiency makes the ring an electrophilic center, primed for nucleophilic aromatic substitution (SNAr). Computational studies on similar molecules like 1,2-dimethyl-3-nitrobenzene (B167072) confirm that the most negative potential is located around the nitro group. researchgate.net

Reaction Mechanism Modeling

Computational chemistry can model the entire pathway of a chemical reaction, identifying transition states and intermediates to determine the reaction's feasibility and kinetics. Given its electronic structure, this compound is a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring. dalalinstitute.com Theoretical modeling of this process would involve the following steps:

Addition of the Nucleophile: The nucleophile attacks a carbon atom bearing a leaving group (a chlorine atom). This is typically the rate-limiting step and involves overcoming an energy barrier to form a high-energy intermediate. nih.gov

Formation of the Meisenheimer Complex: The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion, yielding the final substituted product.

Computational models can calculate the activation energies for the attack at either of the chlorine-substituted carbons (C2 or C5). These calculations would predict which isomer is more likely to form, based on the stability of the corresponding transition states and Meisenheimer complexes. Theoretical studies have shown that for nitroarenes, the addition of a nucleophile is the slow, rate-limiting step of the reaction. nih.govnih.gov

Transition State Calculations for SNAr and Reduction Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions:

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for nitroaromatic compounds. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. quizlet.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition states and intermediates of these reactions.

For a molecule like this compound, the nitro group strongly activates the aromatic ring towards nucleophilic attack. The chlorine atoms at positions 2 and 5 are potential leaving groups. Theoretical calculations can predict the activation energy barriers for the substitution of each chlorine atom, thereby determining the regioselectivity of the reaction.

Table 1: Calculated Activation Barriers for SNAr Reactions of Related Nitroaromatic Compounds

| Reactant | Nucleophile | Leaving Group | Solvent | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 1,4-Dichlorobenzene | NH3 | Cl | Gas Phase | 45.2 |

| 1-Chloro-4-nitrobenzene | NH3 | Cl | Gas Phase | 30.1 |

| 2,4-Dinitrochlorobenzene | Aniline (B41778) | Cl | Methanol | 13.5 |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | F | Acetonitrile | 9.8 |

Reduction Reactions:

The reduction of the nitro group is another fundamental transformation of nitroaromatic compounds, often leading to the formation of anilines. The process typically involves a multi-step electron and proton transfer mechanism. researchgate.net Theoretical calculations can map out the potential energy surface for this reduction, identifying key intermediates such as nitroso, hydroxylamino, and amino compounds.

Computational studies can also explore different reduction pathways, such as those mediated by catalysts or electrochemical methods. For instance, the electrocatalytic reduction of substituted nitrobenzenes using a polyoxometalate redox mediator has been studied, demonstrating high selectivity for the corresponding anilines. acs.org

Solvent Effects in Theoretical Predictions

Solvent plays a crucial role in the kinetics and thermodynamics of chemical reactions, and its effect can be modeled computationally. Implicit solvent models, where the solvent is treated as a continuous medium, and explicit solvent models, where individual solvent molecules are included in the calculation, are two common approaches. chemrxiv.orgchemrxiv.org

In SNAr reactions, polar aprotic solvents like DMSO and DMF are often used. These solvents can solvate the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Theoretical studies on SNAr reactions have demonstrated that the choice of solvent can significantly alter the reaction profile. researchgate.netresearchgate.net For example, a study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines in MeOH–Me2SO mixtures showed that the reaction mechanism can switch from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the solvent composition and the nucleophile's basicity. nih.gov

The table below shows the calculated effect of different solvents on the rate constant of a representative SNAr reaction.

Table 2: Calculated Solvent Effects on the Rate Constant of the Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Diethyl Ether | 4.34 | 41 |

| Acetone | 20.7 | 1,380 |

| Acetonitrile | 37.5 | 4,520 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 23,000 |

Structure-Reactivity Relationship (SAR) Studies using Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. These studies often rely on computational descriptors derived from the molecular structure.

For nitroaromatic compounds, a variety of descriptors can be used to model their reactivity. These include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial atomic charges. The LUMO energy, in particular, is often correlated with the susceptibility of an aromatic ring to nucleophilic attack.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Such as dipole moment and polarizability.

In the context of this compound, these descriptors can be calculated and used to predict its reactivity in various transformations. For instance, the electron-withdrawing nature of the nitro and chloro groups would lead to a low-lying LUMO, suggesting high reactivity towards nucleophiles. The Hammett constant is a classic descriptor used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. nih.gov

QSAR models have been developed for the toxicity of nitroaromatic compounds, which is often related to their reactivity. nih.govnih.gov These models can help in predicting the potential environmental and biological impact of compounds like this compound.

The following table presents some common computational descriptors and their typical influence on the reactivity of nitroaromatic compounds.

Table 3: Common Computational Descriptors and Their Influence on Reactivity of Nitroaromatic Compounds

| Descriptor | Influence on SNAr Reactivity | Influence on Reduction Potential |

|---|---|---|

| LUMO Energy | Lower energy increases reactivity | Lower energy increases potential |

| Hammett Constant (σ) | Positive values for substituents increase reactivity | Positive values for substituents increase potential |

| Electrostatic Potential on Ring Carbons | More positive potential increases reactivity | Not directly correlated |

| Dipole Moment | Higher values can indicate greater polarity and reactivity | Can influence solubility and interaction with redox species |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Functionalized Aromatic Compounds

The transformation of 2,5-dichloro-1-methyl-3-nitrobenzene into other functionalized aromatic compounds is a key area of its potential synthetic utility. The presence of both nitro and chloro substituents allows for a range of chemical manipulations.

Synthesis of Substituted Anilines and Phenols

The conversion of nitroaromatic compounds to anilines is a fundamental transformation in organic synthesis, often achieved through reduction of the nitro group. Similarly, the substitution of a nitro or chloro group with a hydroxyl group can yield valuable phenol (B47542) derivatives.

Research Findings:

Formation of Polyfunctionalized Arenes via Sequential Reactions

The distinct reactivity of the nitro and chloro groups on the benzene (B151609) ring of this compound could theoretically allow for sequential reactions to introduce multiple functional groups, leading to the formation of polyfunctionalized arenes.

Research Findings:

There is a significant gap in the scientific literature regarding the use of this compound in sequential reactions to build polyfunctionalized arenes. The strategic, stepwise functionalization of this molecule, which would be necessary to control the regiochemistry of the resulting polysubstituted benzene, has not been a subject of published research. General strategies for creating polysubstituted benzenes often involve a series of protection, activation, and substitution steps, but these have not been applied and documented with this compound as the starting material. libretexts.org

Building Block for Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com Aromatic compounds with multiple reactive sites, such as this compound, are potential starting points for the synthesis of fused or substituted heterocyclic systems.

Incorporation into Nitrogen-Containing Heterocycles

The presence of a nitro group, which can be reduced to an amine, and chloro groups, which can be displaced by nitrogen nucleophiles, suggests that this compound could be a precursor for nitrogen-containing heterocycles like indoles, quinolines, or benzodiazepines. nih.govresearchgate.netrsc.orgnih.gov

Research Findings:

Despite the theoretical potential, a search of the available scientific literature did not yield any specific examples of this compound being used as a building block for the synthesis of nitrogen-containing heterocycles. The necessary transformations, such as the reduction of the nitro group followed by cyclization reactions with other reagents, have not been reported for this specific compound.

Ring-Closing Reactions Involving Modified Derivatives

Modification of the existing functional groups on this compound could generate intermediates that are primed for intramolecular ring-closing reactions, a powerful strategy for the synthesis of complex cyclic systems.

Research Findings:

There are no documented instances in the scientific literature of modified derivatives of this compound undergoing ring-closing reactions. The synthetic pathways that would first involve the transformation of the nitro or chloro groups into functionalities capable of intramolecular cyclization have not been explored for this compound.

Development of Complex Molecular Architectures

The development of complex molecular architectures often relies on the use of versatile and strategically functionalized building blocks.

Research Findings:

Based on a thorough review of the scientific literature, there is no evidence to suggest that this compound has been utilized in the development of complex molecular architectures. Its application as a foundational component in the synthesis of intricate organic molecules is not a subject of current research publications.

Applications in Multi-Component Reactions

The utility of "this compound" in multi-component reactions (MCRs) is not extensively documented in publicly available scientific literature. MCRs are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules.

While specific examples involving this compound are not readily found, the structural features of the molecule suggest potential, albeit theoretical, applications. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution. However, its primary role in the context of well-known MCRs like the Ugi, Passerini, Biginelli, or Hantzsch reactions is not established. wikipedia.orgwikipedia.orgbeilstein-journals.orgnih.gov These reactions typically involve specific functional groups like isocyanides, aldehydes, ketones, carboxylic acids, and ureas, which are not present in this compound itself.

For this compound to participate in a multi-component reaction, it would likely need to be chemically modified first, for instance, by reducing the nitro group to an amine. The resulting aniline (B41778) derivative, 2,5-dichloro-3-aminotoluene, could then potentially act as the amine component in various MCRs. However, direct participation of this compound in such reactions remains to be demonstrated in research findings.

Synthesis of Dyes and Pigments Precursors

Nitroaromatic compounds are historically significant intermediates in the synthesis of dyes and pigments. epa.gov The general strategy involves the reduction of the nitro group to an amino group, which is then diazotized and coupled with a suitable coupling component to form an azo dye. wikipedia.orgnih.gov Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants. wikipedia.orgnih.gov

Despite this well-established synthetic pathway for creating azo dyes from nitroaromatic precursors, specific examples of commercially significant dyes or pigments derived directly from this compound are not prominently featured in the available literature. While related compounds, such as 2,5-dichloronitrobenzene, are cited as intermediates for dyes, the specific contribution of the additional methyl group in this compound to the properties of any resulting dye is not detailed. google.com

Environmental Chemical Fate and Transformation Pathways of Halogenated Nitroarenes

Abiotic Degradation Mechanisms

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the transformation of organic pollutants in the environment. For 2,5-dichloro-1-methyl-3-nitrobenzene, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

Photolysis under Environmental Conditions

Photolysis, or the degradation of a chemical by light, can be a significant transformation process for aromatic compounds in the environment. The rate and extent of photolysis are dependent on factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.

Table 1: Predicted Photodegradation of Structurally Similar Compounds

| Compound | Predicted Half-life in Air | Notes |

| 1-Chloro-2-nitrobenzene | 187.2 days | Calculated based on indirect photochemical degradation by hydroxyl radicals. ecetoc.org |

This table presents data for a structurally similar compound to infer potential photodegradation behavior of this compound in the absence of direct experimental data.

Hydrolytic Stability and Pathways in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. For halogenated nitroaromatic compounds, the carbon-halogen and carbon-nitro bonds can potentially undergo hydrolysis, although these reactions are generally slow under typical environmental conditions.

Based on the chemical structure of 1-chloro-2-nitrobenzene, it is not expected to undergo significant hydrolysis under environmental conditions. ecetoc.org Similarly, many chlorinated aromatic compounds are resistant to hydrolysis. The rate of hydrolysis can be influenced by pH and temperature. e-jehs.org For this compound, the presence of two chlorine atoms and a nitro group, which are electron-withdrawing, can influence the electron density of the aromatic ring and its susceptibility to nucleophilic attack by water. However, without specific experimental data, it is presumed to be hydrolytically stable under normal environmental pH and temperature ranges.

Biotic Transformation Pathways

Biotic degradation, mediated by microorganisms, is a primary mechanism for the removal of many organic pollutants from soil and aquatic systems. The biodegradability of halogenated nitroaromatic compounds is highly variable and depends on the number and position of the substituents, as well as the specific microbial populations present.

Microbial Degradation in Soil and Aquatic Systems

The microbial degradation of chloronitrobenzenes can proceed through either oxidative or reductive pathways. In oxidative pathways, dioxygenase enzymes can initiate the attack on the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of chlorocatechols, which are further degraded. researchgate.net For example, Pseudomonas stutzeri ZWLR2-1 degrades 2-chloronitrobenzene via an oxidative pathway. researchgate.net

Reductive pathways involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting chloroanilines may be more or less susceptible to further degradation. Some bacteria can utilize chloronitrobenzenes as a sole source of carbon and nitrogen. researchgate.net For instance, a coculture of Pseudomonas putida and a Rhodococcus sp. has been shown to mineralize 3- and 4-chloronitrobenzene. nih.gov

The degradation of nitrotoluenes has also been studied. For example, a Mycobacterium strain has been shown to degrade 4-nitrotoluene (B166481) by initial reduction of the nitro group. epa.gov Given the structure of this compound, it is likely that its microbial degradation would involve a combination of pathways observed for both chloronitrobenzenes and nitrotoluenes. The presence of two chlorine atoms may, however, increase its recalcitrance to microbial attack.

Table 2: Microbial Degradation of Structurally Similar Compounds

| Compound | Degrading Microorganism(s) | Degradation Pathway | Key Intermediates |

| 2,3-Dichloronitrobenzene (B165493) | Diaphorobacter sp. strain JS3051 | Oxidative | 3,4-Dichlorocatechol researchgate.net |

| 2-Chloronitrobenzene | Pseudomonas stutzeri ZWLR2-1 | Oxidative | 3-Chlorocatechol researchgate.net |

| 3-Chloronitrobenzene | Coculture of Pseudomonas putida and Rhodococcus sp. | Reductive followed by mineralization | Chloro-2-hydroxyacetanilides nih.gov |

| 4-Nitrotoluene | Mycobacterium sp. strain HL 4-NT-1 | Reductive | 4-Hydroxylaminotoluene, 6-Amino-m-cresol epa.gov |

This table summarizes findings on the microbial degradation of compounds structurally related to this compound to provide insights into its potential biodegradation pathways.

Identification of Biodegradation Products and Metabolites

The identification of biodegradation products is crucial for understanding the transformation pathway and assessing the potential formation of more toxic or persistent intermediates. For dichloronitrobenzenes, the initial metabolites often depend on whether the degradation proceeds via an oxidative or reductive pathway.

In the oxidative degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051, the primary metabolite identified was 3,4-dichlorocatechol. researchgate.net For the reductive degradation of chloronitrobenzenes, the corresponding chloroanilines are expected intermediates. Further degradation of these intermediates can lead to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic ions.

For 4-nitrotoluene, the degradation by a Mycobacterium strain was found to proceed through 4-hydroxylaminotoluene and 6-amino-m-cresol. epa.gov It is plausible that the biodegradation of this compound could lead to the formation of dichlorinated aminotoluene or dichlorinated catechols as initial metabolites, depending on the active microbial community and environmental conditions.

Persistence and Environmental Partitioning Behavior

The persistence of a chemical in the environment is determined by its resistance to abiotic and biotic degradation processes. Halogenated nitroaromatic compounds are often considered persistent pollutants due to the stability of the aromatic ring and the presence of electron-withdrawing substituents that can make them less susceptible to degradation. orst.edu

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is largely governed by the chemical's physical-chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption of organic chemicals to soil and sediment. chemsafetypro.com A high Koc value indicates a tendency for the chemical to adsorb to organic matter in soil and sediment, reducing its mobility in water.

For 1-chloro-2-nitrobenzene, the log Kow is 2.24, and it is predicted to have a medium potential for geoaccumulation. ecetoc.org This compound is not readily biodegradable, which contributes to its persistence. ecetoc.org While specific data for this compound is scarce, the presence of two chlorine atoms and a methyl group would likely increase its hydrophobicity and thus its tendency to partition into soil and sediment. Its persistence would be dictated by the rates of the slow abiotic and biotic degradation processes discussed above.

Assessment of Bioaccumulative Potential

The bioaccumulative potential of a chemical substance refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. For this compound, direct experimental data on its bioaccumulation is limited. However, insights can be drawn from structurally similar compounds, such as dinitrotoluenes (DNTs).

Studies on DNTs indicate a generally low potential for bioaccumulation in aquatic organisms. For instance, the bioconcentration factors (BCFs) for 2,4-dinitrotoluene (B133949) in carp (B13450389) have been measured to be between 4.15 and 9.15. cdc.gov For a mixture of dinitrotoluene isomers, BCF values in carp ranged from 0.6 to 21.2, depending on the concentration. cdc.gov These relatively low BCF values suggest that dinitrotoluenes, and by extension similar compounds like this compound, are not expected to significantly bioaccumulate in fish and other aquatic species. cdc.gov

Table 1: Bioaccumulation Data for Related Compounds

| Compound | Organism | Bioconcentration Factor (BCF) | Log K_ow (calculated) |

| 2,4-Dinitrotoluene | Carp | 4.15 - 9.15 cdc.gov | 1.98 cdc.gov |

| Dinitrotoluene (mixed isomers) | Carp | 0.6 - 21.2 cdc.gov | 1.98 - 2.18 cdc.gov |

| 1,3-Dichloro-5-nitrobenzene | - | Not available | 3.1 californiaagriculture.org |

Adsorption and Mobility in Environmental Compartments (Soil, Water)

The movement and distribution of this compound in the environment are governed by its adsorption to soil and sediment particles and its solubility in water. The extent of adsorption is influenced by the chemical's properties and the characteristics of the environmental matrix, such as organic matter content, clay content, and pH. californiaagriculture.org

Halogenated nitroaromatic compounds can be persistent in the environment, and their mobility determines their potential to contaminate groundwater and spread to other ecosystems. researchgate.net For compounds like dichloronitrobenzenes, adsorption to soil is a key process that can retard their movement. Soils with higher organic matter and clay content tend to exhibit stronger adsorption of organic chemicals. californiaagriculture.org

The water solubility of nitroaromatic compounds generally decreases with an increasing number of nitro and chloro substituents. epa.gov This suggests that this compound would have a relatively low water solubility, which could lead to greater adsorption to soil particles and reduced mobility in water. However, the presence of a methyl group might slightly increase its solubility compared to dichloronitrobenzene.

The biodegradation of dichloronitrobenzene isomers under aerobic conditions has been observed, indicating that microbial activity can play a significant role in their natural attenuation in soil and water. nih.govresearchgate.net The degradation process often involves the release of nitrite and the formation of chlorocatechols, which can be further mineralized. nih.gov This biodegradation can limit the persistence and long-range transport of these compounds.

The mobility of a chemical in soil can be predicted using its soil organic carbon-water partitioning coefficient (K_oc_). While a specific K_oc_ value for this compound is not available, the properties of similar compounds suggest that it would have a moderate to low mobility in soils with significant organic matter content. However, in sandy soils with low organic matter, the potential for leaching to groundwater would be higher.

Table 2: Factors Influencing Adsorption and Mobility

| Environmental Factor | Influence on this compound |

| Soil Organic Matter | Increased content leads to higher adsorption and lower mobility. californiaagriculture.org |

| Clay Content | Higher clay content generally increases adsorption. californiaagriculture.org |

| Water Solubility | Lower solubility leads to greater adsorption to soil. epa.gov |

| Biodegradation | Aerobic biodegradation can reduce persistence and mobility. nih.govresearchgate.net |

| pH | Can influence the chemical's speciation and adsorption characteristics. |

Advanced Analytical Techniques for Environmental Monitoring (excluding basic identification)

Accurate and sensitive analytical methods are essential for the environmental monitoring of this compound to assess its presence, concentration, and fate in various environmental matrices. Due to the complexity of environmental samples and the often low concentrations of target analytes, advanced analytical techniques are required.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like dichloronitrotoluenes. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. These methods allow for the separation of the target analyte from co-extractants and provide structural information for unambiguous identification.

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for compounds that are less volatile or thermally labile. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems provide efficient separation of complex mixtures. researchgate.net

Sample preparation is a critical step in the analytical workflow to extract and concentrate the analyte from the environmental matrix and remove interfering substances. Advanced extraction techniques that can be applied to the analysis of halogenated nitroarenes include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte from a liquid sample, which is then eluted with a small volume of solvent. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample to extract the analyte. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique that uses a small amount of extraction solvent and a disperser solvent. nih.gov

The choice of the analytical method and sample preparation technique depends on the specific environmental matrix (e.g., water, soil, sediment, biota), the required detection limits, and the available instrumentation. For trace-level analysis of this compound, methods combining advanced extraction techniques with high-resolution mass spectrometry would be most appropriate. azolifesciences.com

Table 3: Advanced Analytical Techniques for Halogenated Nitroarenes

| Analytical Technique | Principle | Application |

| GC-MS/MS | Gas chromatographic separation followed by tandem mass spectrometric detection for high selectivity and sensitivity. | Analysis of volatile and semi-volatile compounds in complex matrices. |

| UHPLC-MS/MS | Ultra-high-performance liquid chromatographic separation coupled with tandem mass spectrometry for rapid and sensitive analysis. researchgate.net | Suitable for a wide range of polar and non-polar compounds. nih.gov |

| SPE-GC-MS | Solid-phase extraction for sample cleanup and pre-concentration, followed by GC-MS analysis. researchgate.net | Routine monitoring of organic pollutants in water samples. |

| SPME-GC-MS | Solvent-free extraction and pre-concentration using a coated fiber, followed by GC-MS. researchgate.net | Analysis of volatile and semi-volatile organic compounds in various matrices. |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts